3-Methyl-4-propoxybenzoyl chloride
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Overview
Description
3-Methyl-4-propoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the third position and a propoxy group at the fourth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-propoxybenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-methyl-4-propoxybenzoic acid with thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of advanced catalysts and optimized reaction conditions to increase yield and purity. The exact methods may vary depending on the manufacturer and the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-propoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.
Oxidation Reactions: It can undergo oxidation to form more oxidized products, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Major Products Formed
Substitution: The major products are the corresponding substituted benzoyl derivatives.
Reduction: The major products are the corresponding alcohols or other reduced forms.
Oxidation: The major products are more oxidized derivatives, although these reactions are less common.
Scientific Research Applications
3-Methyl-4-propoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It may be involved in the synthesis of drug candidates and other medicinal compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-4-propoxybenzoyl chloride depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary depending on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the methyl and propoxy substituents.
4-Propoxybenzoyl Chloride: Similar structure but without the methyl group.
3-Methylbenzoyl Chloride: Similar structure but without the propoxy group.
Uniqueness
3-Methyl-4-propoxybenzoyl chloride is unique due to the presence of both the methyl and propoxy groups, which can influence its reactivity and the types of reactions it can undergo. These substituents can also affect the compound’s physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
3-methyl-4-propoxybenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-6-14-10-5-4-9(11(12)13)7-8(10)2/h4-5,7H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQSHOOIUXRSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665019 |
Source
|
Record name | 3-Methyl-4-propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91552-45-3 |
Source
|
Record name | 3-Methyl-4-propoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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